

FHK stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Furyl hydroxymethyl ketone

CAS No.: 17678-19-2

Cat. No.: S752361

Get Quote

Core Stability Storage Concepts

Stability testing ensures that a drug product retains its identity, strength, quality, and purity throughout its shelf life. The guidelines below summarize the key requirements [1].

Table: Stability Testing Schedule and Storage Conditions

Testing Aspect	Protocol Requirement	Rationale & Specifications
Expiration Dating	Mandatory on all drug products (with specific exemptions) [1].	Regulatory action can be taken against products without a valid expiration date [1].
Testing Intervals	Initially, every 3 months for first year, every 6 months for second year, then annually [1].	More frequent testing near the end of the anticipated expiration date provides better data [1].
Storage Conditions	Actual temperature and humidity must be recorded and controlled [1].	"Room temperature" is insufficient; USP defines controlled room temperature as 15-30°C (59-86°F) , with 24-25°C as a reasonable reference [1].
Test Methods	Must be "reliable, meaningful, and specific" stability-indicating methods [1].	Methods must distinguish the active ingredient from degradation products and be validated for accuracy and reproducibility [1].

Testing Aspect	Protocol Requirement	Rationale & Specifications
Container Closure	Testing must be in the same container-closure system as the marketed product [1].	The container system (e.g., glass, plastic, closure) directly impacts the product's shelf life [1].

Frequently Asked Questions

- **What if our product is exempt from expiration dating?** Some Over-the-Counter (OTC) drug products are exempt but must be stable for at least three years. This can be supported by accelerated testing programs or data from old stock [1].
- **How many batches should we test?** Placing **three initial batches** into the long-term stability program is considered minimal to assure batch uniformity. A portion of annual production batches should also be included in an ongoing stability program [1].
- **What is the smallest container size we need to test?** For products marketed in multiple sizes of similar containers, testing the **smallest container size is imperative**. This is because it has the highest surface-area-to-volume ratio, making it most susceptible to degradation from moisture or gas permeation [1].

Visualizing Stability Protocols with Graphviz

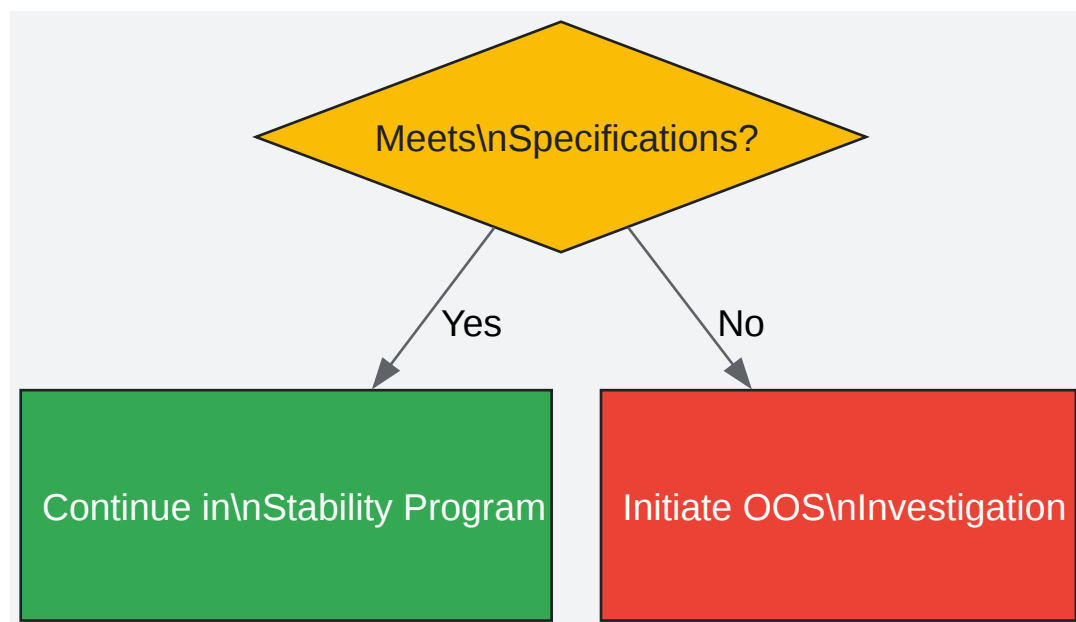
You can use Graphviz and the DOT language to create clear diagrams for your stability testing workflows and logical pathways [2]. Here are some key implementation tips based on your requirements:

- **Use HTML-like labels for advanced formatting:** Standard Graphviz node labels are limited to a single font. For advanced formatting like multiple colors or fonts within a single node, you must use **HTML-like labels** enclosed in `< >` instead of quotes [3] [4].
- **Ensure proper text contrast:** When you set a `fillcolor` for a node, you must explicitly set the `fontcolor` to ensure high contrast and readability [5].
- **Leverage the specified color palette:** The following example uses the provided color palette, demonstrating high-contrast color pairs for text and backgrounds.

Diagram: Stability Testing Workflow

This diagram illustrates the core workflow for a drug stability study, from initiation through ongoing monitoring. The `labeldistance=2.5` on the edge ensures a clear gap between the text and the line [5].

Diagram: Stability Sample Result Logic



[Click to download full resolution via product page](#)

Key Experimental Protocols

- **Protocol for Long-Term Stability Studies:** The written stability testing program is mandatory. It must specify the number of batches, the container-closure system used for testing, defined storage conditions, testing intervals, and the stability-indicating analytical methods [1].
- **Protocol for Accelerated Studies:** These studies can be performed on a single batch to establish a tentative expiration date, as the goal is to study kinetic degradation rather than batch uniformity. However, using accelerated data alone to support an expiration date longer than three years is discouraged [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Expiration Dating and Stability Testing for Human Drug ... [fda.gov]
2. Graphviz [graphviz.org]
3. Change font attributes within a (node) label's text? - Help [forum.graphviz.org]
4. Node Shapes [graphviz.org]
5. Node Attributes [graphviz.org]

To cite this document: Smolecule. [FHK stability storage conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b752361#fhk-stability-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com